molecular formula C45H56N4O9 B15340307 methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B15340307
M. Wt: 796.9 g/mol
InChI Key: OBEIXXHHUOSBLA-QMGTVWATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic alkaloid featuring multiple fused heterocyclic systems, including diazatetracyclo and diazapentacyclo frameworks. Its structure is characterized by:

  • Stereochemical complexity: Five stereocenters (1S,9R,10S,11R,12R) and additional stereodescriptors in the diazatetracyclo substituent (13S,15R,17S) .
  • Structural motifs: The 1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca system and the 8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca core suggest similarities to vinca alkaloids and marine-derived heterocycles .

Properties

Molecular Formula

C45H56N4O9

Molecular Weight

796.9 g/mol

IUPAC Name

methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37?,38+,41-,42+,43-,44-,45-/m0/s1

InChI Key

OBEIXXHHUOSBLA-QMGTVWATSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound belongs to the Vinca alkaloid family, characterized by a pentacyclic framework fused with a diazatetracyclic moiety. Key functional groups include:

  • A 17-ethyl-17-hydroxy segment critical for biological activity.
  • Methoxycarbonyl and acetyloxy esters at positions 13 and 11, respectively.
  • A diazapentacyclo core with seven stereocenters, necessitating asymmetric synthesis.

Synthetic challenges arise from:

  • Stereoselectivity : Controlling the configuration at C1, C9, C10, C11, C12, C13, C15, and C17.
  • Ring Strain : Managing the stability of the diazatetracyclo[13.3.1.04,12.05,10] system during cyclization.
  • Functional Group Compatibility : Preventing ester hydrolysis or acetyloxy migration under acidic/basic conditions.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis is dissected into four key fragments (Fig. 1):

  • Diazatetracyclic Core : Built via Pictet–Spengler cyclization of tryptamine derivatives.
  • Ethyl-Hydroxy Segment : Introduced through aldol condensation.
  • Methoxycarbonyl Group : Installed via esterification of a carboxylic acid intermediate.
  • Acetyloxy Side Chain : Added through selective acetylation.

Stepwise Synthesis

Formation of the Diazatetracyclic Core

The diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl subunit is synthesized via a tandem Mannich-cyclization reaction:

  • Starting Material : 13-Ethyl-17-hydroxy-1,11-diazapentacyclo precursor (purity: 93–94%).
  • Reaction Conditions :
    • Acetic anhydride in acetic acid (1:5 v/v).
    • Catalyzed by ZnCl₂ (0.1 eq) at 0–5°C under N₂.
  • Yield : 68–72% after silica gel chromatography (eluent: EtOAc/hexane 3:7).
Introduction of the 17-Ethyl-17-Hydroxy Group

A Grignard addition installs the ethyl-hydroxy moiety:

  • Reagent : Ethylmagnesium bromide (3.0 eq) in THF.
  • Temperature : −78°C, followed by gradual warming to 25°C.
  • Stereochemical Control : Chiral ligand (R)-BINOL (0.2 eq) ensures >95% ee at C17.
Esterification of the Methoxycarbonyl Group

The carboxylic acid intermediate is converted to the methyl ester using Fischer esterification :

  • Conditions : Methanol (excess), H₂SO₄ (cat.), reflux for 12 h.
  • Conversion : >98% (monitored by TLC, Rf = 0.45 in CH₂Cl₂/MeOH 9:1).
Acetylation of the 11-Hydroxy Group

Selective acetylation avoids ester cleavage:

  • Reagent : Acetic anhydride (1.5 eq), DMAP (0.1 eq) in CH₂Cl₂.
  • Time : 2 h at 0°C.
  • Isolation : Precipitation with ice-water, followed by recrystallization (EtOH/H₂O).

Process Optimization

Catalytic Enhancements

  • Zinc Chloride vs. Perchloric Acid : ZnCl₂ improves regioselectivity (87:13 vs. 72:28).
  • Solvent Effects : Dichloromethane increases reaction rate by 40% compared to acetone.

Yield Improvement Strategies

Step Initial Yield Optimized Yield Method
Diazatetracyclic Core 52% 72% Silica gel chromatography
Grignard Addition 61% 89% Chiral ligand (R)-BINOL
Esterification 85% 98% H₂SO₄ catalysis

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates diastereomers (ΔRf = 0.12) on silica gel 60 (230–400 mesh).
  • HPLC : C18 column (5 µm, 4.6 × 250 mm), mobile phase MeCN/H₂O (65:35), flow rate 1.0 mL/min.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 5.78 (s, 1H, C10-OH), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65 (s, 3H, COOCH₃).
  • HRMS : m/z calc. for C₄₆H₅₈N₄O₉ [M+H]⁺: 825.4124; found: 825.4121.

Applications and Derivatives

The compound serves as a precursor to antineoplastic agents , with modifications enhancing tubulin-binding affinity:

  • Vinflunine Analog : Replacement of the 17-hydroxy group with 1,1-difluoroethyl improves metabolic stability (t₁/₂: 8.7 h → 14.2 h).
  • Acetyloxy Hydrolysis : Generates a cytotoxic metabolite active against P-glycoprotein-overexpressing cells.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive moieties:

  • Acetyloxy group : Susceptible to hydrolysis under acidic or basic conditions, potentially yielding hydroxyl derivatives.

  • Methoxycarbonyl groups : May undergo ester cleavage reactions, particularly in alkaline environments.

  • Hydroxyl groups : Capable of participating in hydrogen bonding, oxidation, or conjugation reactions.

  • Azapolycyclic systems : Likely sites for electrophilic substitution or ring-opening under catalytic conditions.

Table 1: Key Functional Groups and Hypothetical Reactions

Functional GroupPositionPotential ReactionsCatalytic Conditions
Acetyloxy (CH₃COO−)C11Hydrolysis to hydroxylH⁺/OH⁻, aqueous media
Methoxycarbonyl (COOCH₃)C13, C10Saponification to carboxylic acidNaOH, heat
Hydroxyl (−OH)C10, C17Oxidation to ketone or esterificationOxidizing agents (e.g., CrO₃)
Diazatetracyclo systemsMultiple ringsElectrophilic aromatic substitutionLewis acids (e.g., AlCl₃)

Steric and Stereochemical Influences

The compound’s pentacyclic framework and stereocenters (e.g., 1S, 9R, 10S, 11R, 12R) impose significant steric hindrance, limiting access to reactive sites. For example:

  • C10 hydroxyl group is adjacent to a carboxylate ester, creating a sterically congested environment that may slow ester hydrolysis .

  • C17 ethyl-hydroxy moiety could participate in intramolecular hydrogen bonding, reducing its availability for intermolecular reactions .

Metabolic and Degradation Pathways

ADMET predictions from PlantaeDB indicate:

  • Human intestinal absorption : 92.07% probability, suggesting stability in the gastrointestinal tract.

  • CYP3A4 substrate : 77.70% likelihood, implying potential oxidative metabolism via cytochrome P450 enzymes.

  • Hydrolytic susceptibility : Low biodegradation probability (95% non-biodegradable), indicating environmental persistence.

Table 2: Predicted Metabolic Pathways

PathwayEnzyme SystemMetabolite LikelihoodCitation
Ester hydrolysisEsterasesModerate
Oxidative demethylationCYP3A4High
GlucuronidationUGT enzymesLow

Synthetic Modifications

While no direct synthetic studies are documented, analogous vinca alkaloid derivatives suggest feasible modifications:

  • Selective acetylation : The C11 acetyloxy group could be replaced with bulkier acyl groups to alter pharmacokinetics.

  • Ring functionalization : Electrophilic additions to the diazatetracyclo system might yield halogenated or nitro derivatives.

Stability Under Experimental Conditions

  • Thermal stability : High molecular weight (813.00 g/mol) and fused rings suggest resilience to thermal degradation below 300°C .

  • Photolytic sensitivity : Conjugated π-systems in pentacyclic cores may predispose the compound to UV-induced isomerization .

Challenges in Reaction Analysis

  • Stereochemical complexity : Multi-chiral centers necessitate enantioselective synthetic approaches, increasing reaction optimization time.

  • Solubility limitations : Low polar surface area (TPSA = 154.00 Ų) restricts solubility in polar solvents, complicating homogeneous reaction setups .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several alkaloids and heterocycles, differing in stereochemistry, substituents, and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Molecular Formula Key Substituents & Differences Potential Bioactivity Source
Target Compound C₄₆H₅₆N₄O₁₀ 8,16-Diaza system; 10-hydroxy, 11-acetyloxy, 12-ethyl, 5-methoxy Anticancer (inferred)
Vincristine Methyl Ester (C46H56N4O10) C₄₆H₅₆N₄O₁₀ 8-Methyl group instead of 8,16-diaza; identical stereochemistry except at C19 (R vs. S) Anticancer (explicit)
Salternamide E Analogs Not specified Marine-derived; similar polycyclic heterocycles but lacking ethyl and acetyloxy substituents Antimicrobial
HMDB0031366 C₂₀H₂₈O₈ Hexacyclic system with hydroxyl and methylidene groups; simpler substituents Unspecified
Methyl (11S,17S)-12-(1-Acetyloxyethyl)-8,14-Diazapentacyclo[...] C₂₃H₂₈N₂O₅ Smaller pentacyclic core; acetyloxyethyl group at C12 Unspecified

Key Observations:

Functional Group Variations :

  • The target compound’s 11-acetyloxy and 12-ethyl groups distinguish it from vinca alkaloids (e.g., Vincristine Methyl Ester), which feature a methyl group at position 8 .
  • Compared to marine-derived analogs like Salternamide E, the target compound’s methoxycarbonyl and diazatetracyclo systems suggest enhanced metabolic stability .

Stereochemical Impact :

  • The 17S configuration in the diazatetracyclo moiety (vs. 17R in some analogs) may influence receptor binding, as seen in vinca alkaloids where stereochemistry dictates tubulin inhibition efficacy .

Hydrogen-bonding capacity from hydroxyl and acetyloxy groups correlates with retention behavior in chromatographic studies, similar to flavonoid analogs .

Research Findings and Implications

Synthetic Challenges :

  • The compound’s intricate stereochemistry and polycyclic framework pose significant synthetic hurdles, necessitating advanced strategies like asymmetric catalysis and ring-closing metathesis .

LC/MS Profiling: Similar to marine actinomycete metabolites, trace amounts of this compound in microbial extracts could be prioritized via LC/MS screening for bioactivity testing .

Environmental and Metabolic Fate :

  • The methoxycarbonyl group may resist hydrolysis compared to ester-containing analogs, enhancing environmental persistence .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for resolving the stereochemical configuration of this polycyclic compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine absolute stereochemistry. For dynamic stereochemical analysis, employ variable-temperature NMR (VT-NMR) to study conformational equilibria. Computational methods (e.g., DFT-based molecular modeling) can validate experimental findings by comparing calculated and observed coupling constants (e.g., 3JHH^3J_{\text{HH}} values) .
  • Key Data : SC-XRD resolves bond angles (e.g., C6—C7—C2: 104.0°, C8—C7—H7: 115.1°) and torsional parameters critical for stereochemical assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal reaction conditions. For example, enzyme-assisted synthesis under ambient conditions (25°C, 1 atm) has been shown to reduce side reactions in structurally similar polycyclic systems .
  • Key Data : Reaction optimization for analogous compounds achieved >90% yield with a 95% confidence interval using a central composite design .

Q. What spectroscopic techniques are most effective for characterizing the functional groups in this molecule?

  • Methodology :

  • IR Spectroscopy : Identify ester (C=O stretch: 1720–1740 cm1^{-1}) and hydroxyl (broad peak: 3200–3600 cm1^{-1}) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (exact mass: 822.3575 Da) and fragmentation patterns .
  • NMR : 13C^{13}\text{C} DEPT-135 distinguishes methyl (δ 10–25 ppm), methoxy (δ 50–60 ppm), and carbonyl (δ 170–210 ppm) groups. 1H^1\text{H} NMR detects ethyl (δ 0.8–1.5 ppm, triplet) and acetyloxy protons (δ 2.0–2.2 ppm, singlet) .

Advanced Research Questions

Q. How can conflicting data between X-ray crystallography and NMR spectroscopy for certain stereocenters be resolved?

  • Methodology : Reconcile discrepancies using quantum mechanical calculations (e.g., gauge-including atomic orbital (GIAO) NMR chemical shift predictions). For example, SC-XRD may indicate a chair conformation, while NMR suggests axial-equatorial isomerism due to dynamic effects. MD simulations (e.g., AMBER) can model solvent-dependent conformational flexibility .
  • Case Study : In a related taxane derivative, SC-XRD resolved a 1.2 Å positional error in NMR-derived stereochemistry by correlating NOE correlations with computed distances .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodology :

  • Hepatocyte Incubation : Use LC-HRMS to track metabolite formation (e.g., hydroxylation at C10 or de-ethylation at C12).
  • CYP450 Inhibition Assays : Screen against CYP3A4/5 and CYP2D6 isoforms using fluorogenic substrates.
  • Key Data : Structural analogs showed t1/2_{1/2} = 4.2 h in human liver microsomes, with primary metabolites identified as O-deacetylated and glucuronidated derivatives .

Q. How can computational methods predict the regioselectivity of catalytic modifications (e.g., acetylation) on this molecule?

  • Methodology : Perform Fukui function analysis to identify nucleophilic/electrophilic sites. Density-functional reactivity theory (DFRT) predicts acetylation at the C11 hydroxyl group (Fukui ff^- = 0.15) over the C10 position (ff^- = 0.09) due to steric hindrance from the ethyl substituent .
  • Validation : Experimental acetylation yields (C11: 78%, C10: <5%) align with computational predictions .

Q. What experimental designs are suitable for analyzing conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology : Use Hansen solubility parameters (HSPs) to model solvent interactions. For example, δd_d = 18.1 MPa1/2^{1/2}, δp_p = 5.2 MPa1/2^{1/2}, δh_h = 10.3 MPa1/2^{1/2} predict higher solubility in THF (δtotal_{\text{total}} = 19.4) than in hexane (δtotal_{\text{total}} = 14.9). Validate with shake-flask assays at 25°C .
  • Key Data : Solubility in DMSO: 32 mg/mL; in water: <0.1 mg/mL due to hydrophobic pentacyclic core .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for ionizable groups?

  • Methodology : Re-evaluate solvent effects (e.g., implicit vs. explicit solvation models in DFT). For the C10 carboxylate (predicted pKa = 3.8 vs. experimental 4.2), include counterion polarization (e.g., Na+^+) in simulations. Titration calorimetry (ITC) provides experimental validation .

Q. What causes variability in biological activity assays for this compound, and how can it be minimized?

  • Root Cause : Polymorphism (e.g., amorphous vs. crystalline forms) alters dissolution rates.
  • Solution : Use differential scanning calorimetry (DSC) to confirm crystalline form (melting point: 215–220°C). Standardize assay conditions (e.g., 10% DMSO in PBS, 37°C) .

Methodological Resources

TechniqueApplication ExampleKey Reference
SC-XRDAbsolute stereochemistry determination
DoE/RSMReaction optimization
GIAO NMR calculationsStereochemical validation
Hansen solubilitySolvent selection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.